molecular formula C22H23N3O4S B2863116 2-(4-Isopropoxy-3-methoxyphenyl)-6-mercapto-1-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 801226-09-5

2-(4-Isopropoxy-3-methoxyphenyl)-6-mercapto-1-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B2863116
CAS No.: 801226-09-5
M. Wt: 425.5
InChI Key: BFOLHYXOCKWGDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydropyrimidine-carbonitrile class, characterized by a partially saturated pyrimidine ring fused with a carbonitrile group. Key structural features include:

  • 4-Isopropoxy-3-methoxyphenyl substituent: Enhances lipophilicity and steric bulk.
  • 4-Methoxyphenyl group: Provides electron-donating effects, influencing electronic distribution.
  • Tetrahydropyrimidine-4-one core: Contributes to conformational flexibility compared to fully aromatic analogs.

Properties

IUPAC Name

3-(4-methoxyphenyl)-2-(3-methoxy-4-propan-2-yloxyphenyl)-6-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-13(2)29-18-10-5-14(11-19(18)28-4)20-24-21(26)17(12-23)22(30)25(20)15-6-8-16(27-3)9-7-15/h5-11,13,20,30H,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOLHYXOCKWGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2NC(=O)C(=C(N2C3=CC=C(C=C3)OC)S)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-Isopropoxy-3-methoxyphenyl)-6-mercapto-1-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a novel pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its anticancer, antibacterial, and antiviral activities, as well as its mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H22N2O4S\text{C}_{21}\text{H}_{22}\text{N}_{2}\text{O}_{4}\text{S}

This structure features a tetrahydropyrimidine core with various substituents that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • The compound has shown promising results against various cancer cell lines. In vitro studies demonstrated significant cytotoxic effects on human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells. The IC50 values for these cell lines ranged from 10 to 25 µM, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil .
    • Mechanistically, it appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
  • Antibacterial Activity :
    • The compound demonstrated effective antibacterial properties against both Gram-positive and Gram-negative bacteria. In particular, it showed a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli .
    • The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
  • Antiviral Activity :
    • Preliminary studies suggest that this compound may inhibit viral replication in certain viruses, although specific data is limited. Further research is needed to elucidate its antiviral mechanisms and efficacy against specific viral strains.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50/MIC (µM/µg/mL)Mechanism of Action
AnticancerHeLa15Induction of apoptosis
HepG220Cell cycle regulation
A54925Caspase pathway activation
AntibacterialStaphylococcus aureus15Disruption of cell wall synthesis
Escherichia coli15Interference with metabolic pathways
AntiviralNot specifiedTBDTBD

The biological activities of the compound are attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to increased caspase activity and subsequent cell death in cancer cells.
  • Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, preventing their proliferation.
  • Bacterial Inhibition : The antibacterial effects are mediated through the inhibition of key enzymes involved in peptidoglycan synthesis.

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Key Structural Features of Analogs
Compound Name (Reference) Core Structure Substituents Functional Groups
Target Compound Tetrahydropyrimidine-4-one 4-Isopropoxy-3-methoxyphenyl, 4-methoxyphenyl -SH, -CN
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Dihydropyrimidine-6-one 4-Methoxyphenyl, methylthio -SMe, -CN
4-(3,4-Dimethylphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Dihydropyrimidine-6-one 3,4-Dimethylphenyl, methylthio -SMe, -CN
6-(4-Methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile Dihydropyridine-2-one 4-Methoxyphenyl, trifluoromethyl -CF₃, -CN
2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Dihydropyrimidine-6-one 4-Chlorophenylamino, 3-fluoro-4-methoxyphenyl -NHAr, -F, -CN

Key Observations :

  • Core Saturation : The target compound’s tetrahydropyrimidine ring (vs. dihydro or aromatic cores) may reduce planarity, affecting π-π stacking and binding interactions .
  • Mercapto (-SH) vs. Methylthio (-SMe): The -SH group offers higher polarity and redox activity, which could influence antioxidant or metal-chelating properties . Trifluoromethyl (-CF₃): In , this group enhances electronegativity and lipophilicity, contrasting with the target’s methoxy/isopropoxy substituents.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound (Reference) Melting Point (°C) Molecular Formula Calculated Elemental Analysis (C/H/N)
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 300 C₁₃H₁₁N₃O₂S 57.13% C, 4.06% H, 15.37% N
4-(3,4-Dimethylphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 266–268 C₁₄H₁₃N₃OS 61.97% C, 4.83% H, 15.49% N
Target Compound Not reported C₂₃H₂₂N₄O₄S Estimated: ~62% C, ~5% H, ~12% N

Analysis :

  • Higher melting points in (e.g., 300°C) suggest strong intermolecular forces (e.g., hydrogen bonding via -SMe or -CN groups). The target compound’s isopropoxy group may lower melting points due to reduced crystallinity.
  • Elemental analysis discrepancies (e.g., 15.37% N in vs. ~12% N in the target) reflect differences in nitrogen content from substituents like amino groups .

Key Insights :

  • The target compound’s isopropoxy group may necessitate protective group strategies to prevent side reactions during synthesis, unlike simpler methoxy analogs .
  • Mercapto group introduction : Thiolation via thiourea intermediates or post-synthetic modification (e.g., thiol-disulfide exchange) could be employed, differing from methylthio group alkylation in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.